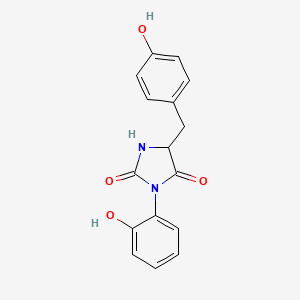

5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione

Description

Propriétés

Numéro CAS |

20852-40-8 |

|---|---|

Formule moléculaire |

C16H14N2O4 |

Poids moléculaire |

298.29 g/mol |

Nom IUPAC |

3-(2-hydroxyphenyl)-5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C16H14N2O4/c19-11-7-5-10(6-8-11)9-12-15(21)18(16(22)17-12)13-3-1-2-4-14(13)20/h1-8,12,19-20H,9H2,(H,17,22) |

Clé InChI |

BBTRZLGGVOWTEV-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C(=C1)N2C(=O)C(NC2=O)CC3=CC=C(C=C3)O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” typically involves the reaction of appropriate benzyl and phenyl derivatives with imidazolidine-2,4-dione under controlled conditions. Common reagents used in the synthesis include:

- Benzyl halides

- Phenyl halides

- Base catalysts (e.g., sodium hydroxide or potassium carbonate)

- Solvents (e.g., dimethylformamide or ethanol)

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

“5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” can undergo various chemical reactions, including:

- Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

- Oxidizing agents: Potassium permanganate, chromium trioxide

- Reducing agents: Sodium borohydride, lithium aluminum hydride

- Substitution reagents: Thionyl chloride, phosphorus tribromide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Applications De Recherche Scientifique

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of “5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione” depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituents:

Key Observations :

- Hydroxyl vs. Methoxy Groups : Compounds with methoxy substituents (e.g., ) exhibit increased lipophilicity, enhancing membrane permeability but reducing water solubility compared to hydroxylated analogs.

- Core Heteroatoms : Replacement of imidazolidine with thiazolidine (e.g., ) introduces sulfur, altering electronic distribution and biological activity.

- Aromatic Substitution : Fluorine or chlorine substituents (e.g., ) improve resistance to oxidative metabolism, extending half-life in vivo.

Physical and Spectroscopic Properties

Analysis :

Implications for Target Compound :

- However, enhanced hydrogen bonding could improve receptor targeting in antiparasitic or antibacterial applications.

Activité Biologique

5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione, also known by its CAS number 20852-40-8, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on various studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a unique imidazolidine core that is substituted with hydroxyl and phenyl groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 270.28 g/mol |

| Boiling Point | Not available |

| Solubility | High |

| Toxicity | Not classified |

Synthesis

The synthesis of this compound has been explored in various studies. One method involves the reaction of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one with carboxylic acids using DCC and DMAP as coupling agents. The structures of synthesized derivatives were confirmed through techniques such as NMR and mass spectrometry .

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal activity. Preliminary bioassays demonstrated effective inhibition against several plant species, including:

- Zea mays (corn)

- Triticum aestivum (wheat)

- Arabidopsis thaliana (model organism)

In greenhouse tests, specific derivatives showed over 50% efficacy against common weeds like Stellaria media and Echinochloa crus-galli at concentrations of 1,000 g/ha .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was assessed using various assays that measure the ability to neutralize reactive oxygen species (ROS) in vitro .

Antimicrobial Properties

The antimicrobial potential of this compound has been investigated against a range of pathogens. Results indicated moderate to high inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies

- Herbicidal Efficacy : A study conducted by Liu et al. (2011) reported that specific derivatives of the compound exhibited potent herbicidal effects with EC50 values significantly lower than those of established herbicides like hydantocidin. The research highlighted the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .

- Antioxidant Mechanism : In a separate investigation, the mechanism by which the compound exerts its antioxidant effects was elucidated. It was found to enhance the activity of endogenous antioxidant enzymes while reducing lipid peroxidation in cellular models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Hydroxybenzyl)-3-(2-hydroxyphenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multicomponent reactions (MCRs). For example, using 4-hydroxybenzophenone as a starting aldehyde reactant, refluxing in a mixture of DMF and acetic acid with sodium acetate as a catalyst. Key steps include controlling stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.01 mol chloroacetic acid) and optimizing reaction time (e.g., 2 hours reflux). Post-reaction purification via recrystallization from DMF-ethanol yields a light yellow powder with ~61% efficiency .

- Optimization : Varying solvent ratios (e.g., DMF:acetic acid) and temperature gradients can improve yield. Monitor reaction progress via TLC or HPLC.

Q. How can FT-IR and X-ray crystallography be employed to confirm the compound’s structural identity?

- FT-IR Analysis : Characteristic peaks include N-H stretching (3265–3147 cm⁻¹), aromatic C=C (1601–1512 cm⁻¹), and C=O stretches (1725–1630 cm⁻¹). Hydroxyl groups exhibit broad >3000 cm⁻¹ peaks .

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 10.3694 Å, b = 6.9914 Å, c = 12.3857 Å, and β = 105.619°. Refinement parameters (e.g., R = 0.035, wR = 0.091) validate the structure .

Q. What solvent systems are suitable for recrystallization, and how do they affect purity?

- Recommended Systems : DMF-acetic acid or DMF-ethanol mixtures are effective for recrystallization. Polar protic solvents enhance solubility of hydroxylated intermediates, while DMF minimizes byproduct co-crystallization .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Compare computed IR spectra with experimental data to validate accuracy .

- Applications : Predict sites for electrophilic/nucleophilic attacks, aiding in derivatization strategies for bioactivity studies.

Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected C=O peak shifts)?

- Troubleshooting : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For IR anomalies, consider hydrogen bonding or tautomeric equilibria. Cross-validate with X-ray diffraction to confirm tautomer dominance in the solid state .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Design Strategy : Introduce substituents at the 4-hydroxybenzyl or 2-hydroxyphenyl moieties. For example, halogenation (Cl, F) or methoxy groups can modulate lipophilicity and target binding.

- Testing : Evaluate derivatives via in vitro assays (e.g., enzyme inhibition, cytotoxicity). Prioritize compounds with improved LogP (calculated via HPLC) and ADMET profiles .

Q. What mechanistic insights can be gained from studying degradation pathways under varying pH and temperature?

- Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Monitor degradation via LC-MS to identify hydrolysis products (e.g., imidazolidine ring cleavage).

- Implications : Optimize storage conditions (e.g., inert atmosphere, desiccants) to prevent hydrolytic or oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.